3-(difluoromethyl)-1-isopropyl-1H-pyrazole
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Overview
Description
“3-(difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound with the molecular formula C6H6F2N2O2 . It’s a motif important to the agrochemical industry .
Synthesis Analysis
The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethylation)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry . A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized .Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide” was described in a study . The structure was confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Synthesis and Characterization
3-(Difluoromethyl)-1-isopropyl-1H-pyrazole and its related compounds have been synthesized and characterized in various studies. These compounds are often created through reactions involving acid-catalyzed synthesis, trifluoroacetylated acetylenes, and aryl (alkyl) hydrazines. The resulting products are analyzed using techniques like NMR spectroscopy and elemental analysis to confirm their structure and purity (Lam, Park, & Sloop, 2022).
Biological Properties
Research has been conducted on the biological properties of pyrazole derivatives, including their potential applications in treating diseases like cancer and inflammation. Molecular docking studies and biological evaluations are used to investigate the interactions between these compounds and enzymes responsible for various diseases, helping in the identification of new drug candidates (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antifungal Activity
Specific pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have been synthesized and tested for antifungal activity. These compounds have shown effectiveness against various phytopathogenic fungi, contributing valuable insights into the development of new antifungal agents (Du et al., 2015).
Antimicrobial Agents
Pyrazole derivatives, including those with a 3-(difluoromethyl) group, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as broad-spectrum antimicrobial agents, offering new possibilities for the treatment of infectious diseases (Bhat et al., 2016).
Safety and Hazards
Future Directions
The field of difluoromethylation has seen significant advances, streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Properties
IUPAC Name |
3-(difluoromethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c1-5(2)11-4-3-6(10-11)7(8)9/h3-5,7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENOORGDFOUSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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